8-Bromo-6-chloroimidazo[1,5-a]pyridine chemical properties
8-Bromo-6-chloroimidazo[1,5-a]pyridine chemical properties
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,5-a]pyridine
This document provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide delves into its core chemical properties, plausible synthetic strategies, expected reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] This nitrogen-containing heterocyclic system is a key component in compounds developed for a wide range of therapeutic areas.[1][2] The strategic placement of halogen substituents, such as bromine and chlorine, on this scaffold provides synthetic handles for further molecular elaboration, making derivatives like 8-Bromo-6-chloroimidazo[1,5-a]pyridine valuable building blocks in the synthesis of complex target molecules.
Core Physicochemical Properties
Precise experimental data for 8-Bromo-6-chloroimidazo[1,5-a]pyridine is not extensively published. However, its fundamental properties can be summarized from supplier data and computational models. This information is crucial for planning its use in synthetic applications, including selecting appropriate solvent systems and reaction conditions.
| Property | Value / Description | Source |
| CAS Number | 1427400-82-5 | [3][4] |
| Molecular Formula | C₇H₄BrClN₂ | [3][5] |
| Molecular Weight | 231.48 g/mol | [3][5] |
| Purity | Typically available at ≥95% or ≥98% for research purposes. | [3][5][6] |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | [3] |
| Computed logP | 2.7502 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Solubility | While not specified, related isomers like 8-Bromo-6-chloroimidazo[1,2-a]pyridine are described as slightly soluble in water.[7][8] Solubility in common organic solvents is expected. | |
| Storage | Recommended to be stored at room temperature, dry and sealed.[9] |
Synthesis and Structural Elucidation
Plausible Synthetic Approach
The construction of the imidazo[1,5-a]pyridine core often involves cyclocondensation or cycloaddition reactions.[1] A common strategy involves the reaction of a suitably substituted 2-aminomethylpyridine with a reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring. The specific substitution pattern (8-bromo, 6-chloro) would necessitate starting with a pre-functionalized pyridine ring, such as (3-bromo-5-chloropyridin-2-yl)methanamine.
The following diagram illustrates a generalized workflow for the synthesis of such scaffolds.
Applications in Research and Drug Discovery
8-Bromo-6-chloroimidazo[1,5-a]pyridine is primarily utilized as a synthetic intermediate in pharmaceutical research and development. [9]Its value lies in its pre-functionalized core, which allows for rapid diversification to generate novel compounds for biological screening.
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Scaffold for Biologically Active Molecules: The imidazo[1,5-a]pyridine scaffold is a known pharmacophore. The ability to introduce diverse substituents at the C8 position via the bromo intermediate allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
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Antiparasitic Drug Development: Research on the related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine has led to the identification of potent antitrypanosomatid agents, which are active against parasites causing diseases like leishmaniasis. [10]This highlights the potential of the 8-bromo-6-chloro-imidazo-pyridine core in the development of treatments for neglected tropical diseases.
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Kinase Inhibitor Intermediates: The broader imidazopyridine class of compounds is prevalent in the development of kinase inhibitors for oncology. [9]This compound serves as a valuable starting point for synthesizing more complex molecules targeting these enzymes.
Safety and Handling
As a laboratory chemical, 8-Bromo-6-chloroimidazo[1,5-a]pyridine should be handled with appropriate safety precautions. While specific hazard data is limited, general best practices for handling halogenated organic intermediates should be followed.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [8][9]
Conclusion
8-Bromo-6-chloroimidazo[1,5-a]pyridine is a strategically important heterocyclic building block. While comprehensive experimental data on its physical properties is sparse, its chemical identity is well-defined. Its true value is realized in its synthetic potential, particularly the reactivity of the C8-bromo position in palladium-catalyzed cross-coupling reactions. This feature, combined with the established biological relevance of the imidazo[1,5-a]pyridine scaffold, positions this compound as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.
References
- Time information in Pasuruan, ID. (n.d.). Google.
-
Wang, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Available from: [Link]
-
Chen, J., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available from: [Link]
-
Kumar, A., & Kumar, V. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available from: [Link]
- Reddy, G. S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
-
8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]
- Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (2018). The Royal Society of Chemistry.
-
China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.). zschem.com. Retrieved January 19, 2026, from [Link]
-
8-Bromo-6-chloroimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
Cosson, A., et al. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. Available from: [Link]
-
8-bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
8-Bromo-6-chloroimidazo[1,5-a]pyridine, 95% Purity, C7H4BrClN2, 50 mg. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
6-Bromo-8-Chloroimidazo[1,2-A]Pyridine 98.0%(GC). (n.d.). PureSynth. Retrieved January 19, 2026, from [Link]
-
8-Bromo-5-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]
-
8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
1-(Bromomethyl)-8-chloroimidazo[1,5-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]
-
8-Bromo-6-chloro-7-methyl-imidazo[1,2-a]pyridine. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]
-
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. (n.d.). AMERICAN ELEMENTS. Retrieved January 19, 2026, from [Link]
-
Ilie, C. I., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]
-
Chisholm, G. D., et al. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules. Available from: [Link]
-
8-Bromo-6-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | CID 12841570. (n.d.). PubChem, NIH. Retrieved January 19, 2026, from [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available from: [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. 8-bromo-6-chloroimidazo[1,5-a]pyridine CAS#: 1427400-82-5 [m.chemicalbook.com]
- 5. 3D-CHC40082 - 8-bromo-6-chloroimidazo15-apyridine | 142740… [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. 8-Bromo-6-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 10. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
